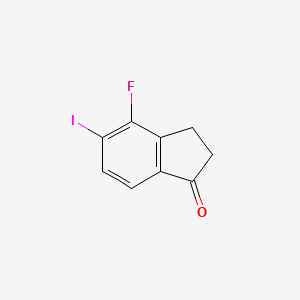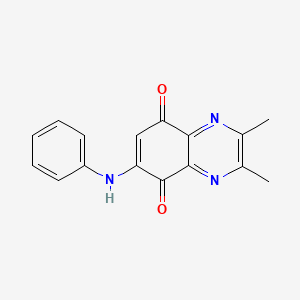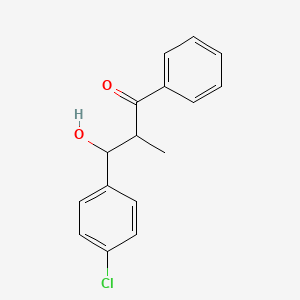
6H-Purin-6-one, 1,9-dihydro-2-((3-ethyl-4-methylphenyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-Ethyl-4-methylphenyl)amino)-1H-purin-6(9H)-one is a complex organic compound with a unique structure that combines a purine base with an aromatic amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Ethyl-4-methylphenyl)amino)-1H-purin-6(9H)-one typically involves the reaction of 3-ethyl-4-methylaniline with a purine derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography, is also common to achieve the required purity levels.
Análisis De Reacciones Químicas
Types of Reactions
2-((3-Ethyl-4-methylphenyl)amino)-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, halogens.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
2-((3-Ethyl-4-methylphenyl)amino)-1H-purin-6(9H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mecanismo De Acción
The mechanism of action of 2-((3-Ethyl-4-methylphenyl)amino)-1H-purin-6(9H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-((3-Ethyl-4-methylphenyl)amino)-1H-purin-6(9H)-one is unique due to its combination of a purine base with an aromatic amine, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
104715-65-3 |
|---|---|
Fórmula molecular |
C14H15N5O |
Peso molecular |
269.30 g/mol |
Nombre IUPAC |
2-(3-ethyl-4-methylanilino)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C14H15N5O/c1-3-9-6-10(5-4-8(9)2)17-14-18-12-11(13(20)19-14)15-7-16-12/h4-7H,3H2,1-2H3,(H3,15,16,17,18,19,20) |
Clave InChI |
JUIJZZPKQVQVDL-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=C1)NC2=NC3=C(C(=O)N2)NC=N3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[(Morpholin-4-yl)methyl]-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11848447.png)
![3-methyl-1-phenyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one](/img/structure/B11848448.png)



![3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B11848471.png)
![1,3-Diphenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11848475.png)

![Ethyl 3-methoxypyrido[1,2-a]indole-10-carboxylate](/img/structure/B11848484.png)
